molecular formula C12H16O2 B1602216 Ethyl 3-(p-tolyl)propanoate CAS No. 7116-41-8

Ethyl 3-(p-tolyl)propanoate

Cat. No. B1602216
CAS RN: 7116-41-8
M. Wt: 192.25 g/mol
InChI Key: PMTWBKPRHBNACI-UHFFFAOYSA-N
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Description

Ethyl 3-(p-tolyl)propanoate is a chemical compound with the CAS Number: 7116-41-8 . It has a molecular weight of 192.26 and its linear formula is C12H16O2 . It is typically stored in a dry, room temperature environment . The physical form of Ethyl 3-(p-tolyl)propanoate can vary from a colorless to yellow liquid, semi-solid, solid, or lump .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(p-tolyl)propanoate is represented by the linear formula C12H16O2 . The average mass is 207.269 Da and the monoisotopic mass is 207.125931 Da .


Physical And Chemical Properties Analysis

Ethyl 3-(p-tolyl)propanoate is a colorless to yellow liquid, semi-solid, solid, or lump . It has a molecular weight of 192.26 and its linear formula is C12H16O2 . It is typically stored in a dry, room temperature environment .

Scientific Research Applications

Ortho Functionalization and Derivatives

  • A study by Cai et al. (2007) focused on the highly regioselective olefination of substituted N,N-dimethylbenzylamines. The study successfully transformed these into 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions, highlighting a method for indirect ortho functionalization of substituted toluenes (Gui-Xin Cai, Ye Fu, Yizhou Li, X. Wan, & Zhangjie Shi, 2007).

Polymorphism Studies

  • Research by Vogt et al. (2013) explored the polymorphic forms of a pharmaceutical compound closely related to Ethyl 3-(p-tolyl)propanoate. The study used spectroscopic and diffractometric techniques to characterize these forms, providing insights into analytical and physical characterization challenges (F. Vogt, G. Williams, Matthew N. R. Johnson, & R. Copley, 2013).

Thermochemistry and Kinetics

  • El-Nahas et al. (2007) investigated the thermochemistry and kinetics of ethyl propanoate, a compound structurally similar to Ethyl 3-(p-tolyl)propanoate. This research provided valuable information on the initiation reactions and intermediate products from unimolecular decomposition reactions of esters (A. El‐Nahas, M. Navarro, J. Simmie, J. Bozzelli, H. Curran, S. Dooley, & W. Metcalfe, 2007).

Bio-Assay and Insect Growth Regulation

  • A study by Devi and Awasthi (2022) synthesized a novel compound similar to Ethyl 3-(p-tolyl)propanoate and conducted a bio-assay on Galleria mellonella. The compound was found to act as an insect growth regulator, demonstrating potential applications in pest control (V. Devi & P. Awasthi, 2022).

Food and Digestive Applications

Electrochemical Storage

Safety And Hazards

Ethyl 3-(p-tolyl)propanoate has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .

properties

IUPAC Name

ethyl 3-(4-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTWBKPRHBNACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570044
Record name Ethyl 3-(4-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(p-tolyl)propanoate

CAS RN

7116-41-8
Record name Ethyl 4-methylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7116-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CS Wilson, TJ Prior, J Sandland… - … A European Journal, 2020 - Wiley Online Library
Dinuclear metallodrugs offer much potential in the development of novel anticancer chemotherapeutics as a result of the distinct interactions possible with bio‐macromolecular targets …
DR Kumar, RS Panigrahy, D Ravi Kishore… - …, 2019 - Wiley Online Library
A sequential one‐pot Horner‐Wadsworth‐Emmons reaction followed by [Cu]‐catalyzed 1,4‐reduction for an efficient preparation of esters, is described. The protocol showed excellent …
S Infante-Tadeo, V Rodríguez-Fanjul… - Inorganic …, 2022 - ACS Publications
Complexes of the formula [Os(η 6 -arene)(C,N-phenylpyridine)Z] (where Z is chlorido or a tethered oxygen) undergo very fast Os–Z hydrolysis (<5 min), and the high basicity of the …
Number of citations: 2 pubs.acs.org

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